molecular formula C3H6O3S B022683 1,3-Propane sultone CAS No. 1120-71-4

1,3-Propane sultone

Cat. No.: B022683
CAS No.: 1120-71-4
M. Wt: 122.15 g/mol
InChI Key: FSSPGSAQUIYDCN-UHFFFAOYSA-N
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Description

1,3-Propanesultone is a cyclic sulfonic ester mainly used to introduce a propane sulfonic functionality into the organic structure.
1,3-Propane sultone is a sultone.
This compound is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of this compound in humans. In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B, possible human carcinogen.
Propane sultone appears as white crystalline solid or a colorless liquid (above 86°F). Releases a foul odor when melting. (NIOSH, 2016)

Mechanism of Action

Target of Action

1,3-Propane sultone is a highly reactive chemical compound that belongs to the class of sulfonate esters. It has a cyclic structure with a sulfur atom in the ring . Due to its small size and high reactivity, it can easily penetrate biological membranes and react with various biomolecules such as proteins, DNA, and RNA .

Mode of Action

This compound is an activated ester and is susceptible to nucleophilic attack . This means it can donate an electron pair to form a chemical bond, allowing it to interact with its targets. It hydrolyzes to the 3-hydroxypropylsulfonic acid . This reactivity makes it useful in certain industrial applications, such as in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Pathways

Given its reactivity, it is likely to interact with a variety of biochemical pathways, particularly those involving proteins, dna, and rna .

Pharmacokinetics

Its high reactivity and ability to penetrate biological membranes suggest that it could be rapidly absorbed and distributed within the body .

Result of Action

This compound is an alkylating agent, meaning it can introduce an alkyl group into a compound . This can result in significant molecular and cellular effects, including changes in protein function and DNA structure . It’s important to note that this compound is toxic, carcinogenic, mutagenic, and teratogenic .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other chemicals, temperature, and pH . Furthermore, it may be released to the environment as a result of its manufacture and use as an intermediate in the production of a large number of sulfopropylated products possibly including detergents, wetting agents, surfactants, dyes, soluble starches, cation-exchange resins, and insecticides .

Biochemical Analysis

Biochemical Properties

1,3-Propane sultone is an activated ester and is susceptible to nucleophilic attack . It hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent . One of the remarkable properties of this compound is its ability to function as a proton acceptor, facilitating the catalysis of various compound formations, including alcohols and ethers . It exhibits Lewis acid behavior, enabling the catalysis of additional compound formations .

Cellular Effects

This compound is toxic, carcinogenic, mutagenic, and teratogenic . In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed .

Molecular Mechanism

This compound is an alkylating agent . It is susceptible to nucleophilic attack and hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent .

Temporal Effects in Laboratory Settings

This compound is stable under normal handling and storage conditions, but it may react slowly with water to form an acid compound, 3-hydroxy-1-propanesulfonic acid . When heated to decomposition, this compound emits toxic fumes including sulfur oxides and carbon monoxide .

Dosage Effects in Animal Models

In the offspring of pregnant rats given a single intravenous injection of this compound during gestation, malignant neurogenic tumors and tumors of the pancreas and ovary were reported .

Metabolic Pathways

This compound may be prepared by the acid-catalyzed reaction of allyl alcohol and sodium bisulfite . It is an activated ester and is susceptible to nucleophilic attack .

Transport and Distribution

This compound is very soluble in water and readily soluble in ketones, esters, and aromatic hydrocarbons . It is insoluble in aliphatic hydrocarbons .

Properties

IUPAC Name

oxathiolane 2,2-dioxide
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InChI

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2
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InChI Key

FSSPGSAQUIYDCN-UHFFFAOYSA-N
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Canonical SMILES

C1COS(=O)(=O)C1
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Molecular Formula

C3H6O3S
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DSSTOX Substance ID

DTXSID8021195
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Molecular Weight

122.15 g/mol
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Physical Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.]
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Boiling Point

180 °C at 0.039 atm.
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Flash Point

greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F
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Solubility

10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10%
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Density

1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39
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Vapor Pressure

0.27 [mmHg]
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Mechanism of Action

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone.
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Color/Form

COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F).

CAS No.

1120-71-4
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Melting Point

86 °F (NIOSH, 2023), 31 °C, 86 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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